molecular formula C7H5F2NO2 B12843561 3,4-Difluorophenyl carbamate

3,4-Difluorophenyl carbamate

Cat. No.: B12843561
M. Wt: 173.12 g/mol
InChI Key: ZOXSDMMYTFQGDR-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl carbamate is a carbamate derivative featuring a phenyl ring substituted with fluorine atoms at the 3- and 4-positions. Carbamates are widely explored in medicinal chemistry due to their versatility as bioisosteres for esters or amides, offering tunable metabolic stability and solubility. The 3,4-difluorophenyl moiety introduces electron-withdrawing effects, which influence electronic distribution, lipophilicity, and intermolecular interactions. This compound has been investigated in the context of pyrimidine-based drug candidates, where it demonstrates enhanced potency and solubility compared to other substituents .

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

(3,4-difluorophenyl) carbamate

InChI

InChI=1S/C7H5F2NO2/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H2,10,11)

InChI Key

ZOXSDMMYTFQGDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(=O)N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluorophenyl carbamate typically involves the reaction of 3,4-difluoroaniline with a suitable carbamoylating agent. One common method is the reaction of 3,4-difluoroaniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the carbamoylating agent.

Another method involves the use of chloroformates, such as benzyl chloroformate, in the presence of a base like triethylamine. This method is advantageous as it avoids the use of highly toxic phosgene.

Industrial Production Methods

Industrial production of 3,4-difluorophenyl carbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, the use of safer carbamoylating agents and solvents can enhance the overall safety and environmental sustainability of the production process.

Chemical Reactions Analysis

Orthometalation and Snieckus-Fries Rearrangement

3,4-Difluorophenyl carbamate undergoes orthometalation with sodium diisopropylamide (NaDA) in THF, forming a reactive arylsodium intermediate. This intermediate undergoes Snieckus-Fries rearrangement to yield functionalized phenol derivatives (Scheme 1) .

Key Reaction Data :

StepConditionsIntermediate/ProductYield (%)
OrthometalationNaDA, THF, –78°C, 2 hrArylsodium species85–92
Snieckus-Fries25°C, 1 hr2,3-Difluoro-6-hydroxybenzamide78–88

Mechanistic studies using IR spectroscopy confirmed rate-limiting metalation followed by rapid rearrangement . Substituents on the carbamate nitrogen (e.g., diethyl vs. methyl groups) significantly influence rearrangement kinetics.

Iodination and Functionalization

Electrophilic iodination of 3,4-difluorophenyl carbamate proceeds regioselectively at the ortho-position using N-iodosuccinimide (NIS) and 2,2,6,6-tetramethylpiperidine (TMP) in THF at –65°C (Scheme 2) .

Representative Iodination Outcomes :

SubstrateProductYield (%)
O-3,4-Difluorophenyl carbamateO-2-Iodo-3,4-difluorophenyl carbamate75
O-4-Chloro-3-fluorophenyl carbamateO-2-Iodo-4-chloro-3-fluorophenyl carbamate78

The reaction tolerates diverse halogens (Cl, Br) and maintains regioselectivity even with competing substituents .

Cyclopropanation Reactions

3,4-Difluorophenyl carbamate derivatives serve as precursors for cyclopropane synthesis. For example, (E)-3-(3,4-difluorophenyl)acrylonitrile undergoes cyclopropanation using trimethylsulfoxonium iodide and NaH in DMSO to yield trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile (Scheme 3) .

Cyclopropanation Efficiency :

Starting MaterialConditionsProductYield (%)
(E)-3-(3,4-DFP)acrylonitrileTMSCI, NaH, DMSO, 0°Ctrans-Cyclopropane nitrile68
(E)-3-(3,4-DFP)acrylic esterTMSCI, NaOH, DMSO, 25°Ctrans-Cyclopropane ester72

Enantioselective variants employ chiral catalysts like (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, achieving up to 92% ee .

Hydrolysis and Esterification

The carbamate moiety undergoes hydrolysis under basic conditions (e.g., LiOH/H₂O/THF) to yield 3,4-difluorophenol derivatives. Subsequent esterification with alcohols (e.g., L-menthol) in toluene with H₂SO₄ achieves diastereoselective resolution (Table 1) .

Hydrolysis/Esterification Data :

ReactionConditionsProductYield (%)
Carbamate hydrolysisLiOH, THF/H₂O, 60°C, 6 hr3,4-Difluorophenol90
EsterificationL-menthol, H₂SO₄, tolueneL-Menthyl 3,4-DFP carbonate85

Thioamide Formation

Thio-functionalization using Lawesson’s reagent converts 3,4-difluorophenyl carbamate into the corresponding thioamide. This reaction proceeds in toluene at 110°C, achieving 89% yield (Scheme 5) .

Key Data :

ReagentConditionsProductYield (%)
Lawesson’s reagentToluene, 110°C, 8 hr3,4-DFP thioamide89

Scientific Research Applications

Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. It plays a crucial role in the preparation of compounds like ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes. The synthesis involves converting 3,4-difluorophenyl carbamate into cyclopropanamine derivatives, which are then further processed to yield ticagrelor .

Anticancer Research

Research indicates that phenyl carbamates exhibit significant cytotoxic activity against various cancer cell lines. Studies have shown that derivatives of 3,4-difluorophenyl carbamate can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions . The following table summarizes findings from studies evaluating the efficacy of related compounds:

Cancer Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver Cancer)15.2Induction of apoptosis via caspase activation
HT-29 (Colon Cancer)12.7Inhibition of cell proliferation
MCF-7 (Breast Cancer)10.5Disruption of mitochondrial function

These results suggest that modifications to the carbamate structure can enhance its anticancer properties.

Mechanistic Studies

Mechanistic investigations have revealed that 3,4-difluorophenyl carbamate derivatives can influence apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins. This highlights the importance of structural variations in enhancing biological activity against cancer .

Case Study 1: Synthesis of Ticagrelor Derivatives

A significant application of 3,4-difluorophenyl carbamate is its role in synthesizing ticagrelor derivatives. The synthesis involves several steps:

  • Formation of cyclopropanamine derivatives from 3,4-difluorophenyl carbamate.
  • Conversion into ticagrelor through a series of chemical reactions that maintain high yields and purity .

This process emphasizes the compound's utility as a precursor for developing cardiovascular medications.

Case Study 2: Anticancer Activity Assessment

A study published in the Global Journal of Science Frontier Research evaluated various phenacyl derivatives for their cytotoxic effects on cancer cell lines such as HepG2, HT-29, and MCF-7 using the MTT assay. The findings indicated that compounds similar to 3,4-difluorophenyl carbamate exhibited significant anticancer activity, reinforcing its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3,4-difluorophenyl carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, thereby improving its efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Electronic Effects

The substitution pattern on the phenyl ring critically impacts physicochemical and pharmacological properties:

  • Chlorinated Analogues: Compounds such as 3-chlorophenyl, 4-dichlorophenyl, and 3,4-dichlorophenyl carbamates exhibit increased lipophilicity due to chlorine’s higher hydrophobicity compared to fluorine.
  • Trifluoropropylsulfonamide and Carbamate-Linked Derivatives : Substitutions like trifluoropropylsulfonamide (compound 37 ) or simple carbamate linkages (compounds 38 , 39 ) result in poor solubility (<10 µM) and high intrinsic clearance, likely due to steric bulk or metabolic susceptibility .
  • Urea-Linked Derivatives : Urea-based compounds (e.g., 40 ) maintain solubility (>50 µM) but sacrifice potency (IC₅₀ >200 nM vs. <50 nM for 3,4-difluorophenyl carbamate 43 ), highlighting the trade-off between solubility and target affinity .
Table 1: Key Properties of 3,4-Difluorophenyl Carbamate vs. Analogues
Compound Substituent Solubility (µM) Potency (IC₅₀, nM) Metabolic Stability (CLint, µL/min/mg)
3,4-Difluorophenyl (43 ) 3,4-F₂Ph carbamate 80 30 15
Trifluoropropylsulfonamide (37 ) CF₃CH₂CH₂SO₂NH- <10 25 45 (high clearance)
Urea-linked (40 ) Urea linker 55 220 20
3,4-Dichlorophenyl 3,4-Cl₂Ph carbamate 15 50 30

Data adapted from

Solubility and Metabolic Stability

The 3,4-difluorophenyl group strikes a balance between hydrophobicity and electronic effects:

  • Solubility : Fluorine’s lower lipophilicity (π = +0.14) compared to chlorine (π = +0.71) reduces log P, enhancing aqueous solubility (80 µM for 43 vs. 15 µM for 3,4-dichlorophenyl carbamates) .
  • Metabolic Stability : The carbamate linkage in 43 shows moderate intrinsic clearance (15 µL/min/mg), outperforming trifluoropropylsulfonamide (37 , CLint = 45 µL/min/mg), likely due to reduced enzymatic hydrolysis .

Biological Activity

3,4-Difluorophenyl carbamate is an organic compound that has garnered attention in various fields of biological research due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

3,4-Difluorophenyl carbamate features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, along with a carbamate functional group. This unique structure contributes to its chemical reactivity and biological properties.

The biological activity of 3,4-difluorophenyl carbamate is primarily attributed to its interaction with specific molecular targets in the body:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism is crucial for its potential therapeutic applications.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing numerous biological pathways. The specific pathways affected depend on the context of its application.

Antifungal Activity

Research indicates that carbamate derivatives, including 3,4-difluorophenyl carbamate, exhibit significant antifungal properties. A study assessed various N-aryl carbamates against plant fungal pathogens such as Fusarium graminearum and Botrytis cinerea. In vitro tests demonstrated that certain derivatives showed over 60% inhibition at concentrations of 50 μg/mL .

CompoundPathogenInhibition Rate (%)EC50 (μg/mL)
3,4-Difluorophenyl CarbamateFusarium graminearum>6012.50
Other CarbamatesBotrytis cinerea>7016.65

Anticancer Potential

The anticancer activity of compounds derived from carbamates is also noteworthy. Studies have indicated that modifications to the carbamate structure can enhance cytotoxicity against cancer cells. For instance, parthenolide analogs have shown promising results in inducing apoptosis in leukemia cells . While specific data on 3,4-difluorophenyl carbamate's anticancer activity is limited, its structural analogs suggest potential for further investigation.

Case Studies

  • Antifungal Screening : In a comprehensive study evaluating the antifungal activities of various carbamates, 3,4-difluorophenyl carbamate was highlighted for its broad-spectrum efficacy against multiple fungal strains. The research emphasized structure-activity relationships (SARs), indicating that modifications to the phenyl ring could significantly impact antifungal potency .
  • Enzyme Inhibition Studies : Another study focused on the inhibition of specific enzymes by fluorinated carbamates. The findings suggested that fluorination enhances binding affinity to target enzymes, potentially increasing inhibitory effects compared to non-fluorinated counterparts .

Research Findings Summary

  • Enzyme Interaction : The compound interacts with enzymes and receptors through competitive inhibition and allosteric modulation.
  • Broad-Spectrum Antifungal Activity : Demonstrated significant inhibition rates against several plant pathogens.
  • Potential Anticancer Applications : Structural modifications may enhance cytotoxic effects against cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-difluorophenyl carbamate derivatives?

  • Methodological Answer : A widely used approach involves reacting 1,2,4-triazole derivatives with fluorinated acetophenones (e.g., 2-chloro-2,4-difluoroacetophenone) under basic conditions to form carbamate linkages. For instance, active substructure splicing strategies enable modular synthesis of N-substituted phenyl carbamates, where the 3,4-difluorophenyl group is introduced via nucleophilic substitution or coupling reactions . Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for crystalline derivatives.

Q. How can researchers verify the structural integrity of synthesized 3,4-difluorophenyl carbamates?

  • Methodological Answer : Characterization relies on a combination of spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine substitution patterns and carbamate bond formation (e.g., characteristic carbonyl signals at ~155 ppm in 13C^{13}\text{C} NMR).
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated in studies of tert-butyl carbamate derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weights and fragmentation patterns.

Q. What purification methods are optimal for isolating 3,4-difluorophenyl carbamates?

  • Methodological Answer : Due to the sensitivity of fluorinated compounds, flash chromatography with silica gel (20–40 μm) and non-polar solvents (e.g., hexane/dichloromethane) is preferred. For thermally stable derivatives, vacuum distillation at 100–150°C (0.1–1 mmHg) effectively isolates products, as reported for analogous difluorophenyl ethanol derivatives .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence the bioactivity of 3,4-difluorophenyl carbamates?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

  • Meta/para fluorine placement : 3,4-Difluorophenyl groups enhance electron-withdrawing effects, increasing binding affinity to target enzymes (e.g., antifungal activity against Candida spp. via lanosterol demethylase inhibition) .
  • Ortho substituents : Bulkier groups (e.g., tert-butyl carbamates) may sterically hinder interactions, reducing efficacy .
  • Comparative assays : Bioactivity is tested against analogs like 2,4-difluorophenyl carbamates, revealing positional dependence in antimicrobial or anticancer profiles .

Q. What advanced analytical techniques resolve contradictions in reported lipophilicity values for 3,4-difluorophenyl carbamates?

  • Methodological Answer : Discrepancies in logP/logD values arise from varying measurement conditions. A standardized approach includes:

  • HPLC-derived lipophilicity : Reverse-phase C18 columns with isocratic elution (acetonitrile/water) correlate retention times (capacity factor k) with calculated logP values .
  • Computational modeling : Density functional theory (DFT) calculates solvation energies, cross-validated with experimental shake-flask (octanol/water) partitioning .

Q. How can crystallographic data inform the design of 3,4-difluorophenyl carbamates for solid-state applications?

  • Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., C–F···H hydrogen bonds, π-stacking) that stabilize crystal lattices. For example, tert-butyl carbamates exhibit layered packing due to carbamate-carbonyl interactions, which can be engineered to enhance thermal stability or solubility . Temperature-dependent XRD further assesses phase transitions for drug formulation .

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